Primapterin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Metabolic Disease Research

Scientific Field: The research on Primapterin has been conducted in the field of Inherited Metabolic Diseases .

Methods of Application or Experimental Procedures: The presence of Primapterin was identified through the analysis of urine samples from patients with mild hyperphenylalaninaemia . The analysis involved the use of advanced biochemical techniques, including gas chromatography-mass spectrometry and high-performance liquid chromatography .

Primapterin is also mentioned in the context of a diagnostic flowchart for differential diagnosis of tetrahydrobiopterin (BH4) deficiencies . The exact metabolic origin of primapterin is still obscure .

Primapterin, also known as 7-iso-biopterin, is a pterin derivative that has recently garnered attention in biochemical research. It was first identified in the urine of a child with mild hyperphenylalaninemia, a condition characterized by elevated levels of phenylalanine due to deficiencies in the enzyme phenylalanine hydroxylase . Primapterin is structurally related to other pterins, which play crucial roles in various metabolic processes, particularly as cofactors in enzymatic reactions involving amino acid metabolism.

- The biological function of primapterin is not fully understood. Its presence in hyperphenylalaninemia suggests a potential role in abnormal phenylalanine metabolism, but the specific mechanism requires further research.

- Biopterin cofactors are essential for enzymes involved in neurotransmitter synthesis, including dopamine and serotonin []. However, whether primapterin plays a similar role remains to be elucidated.

- Information regarding primapterin's safety and potential hazards is limited due to a lack of research.

- Hydroxylation Reactions: Primapterin can act as a cofactor for phenylalanine hydroxylase and other hydroxylases, facilitating the conversion of phenylalanine to tyrosine .

- Oxidation-Reduction Reactions: Like other pterins, it can undergo oxidation to form various derivatives, which may serve as biomarkers for certain metabolic disorders .

Primapterin exhibits biological activity primarily through its role as a cofactor in enzymatic reactions. Its presence has been linked to:

- Amino Acid Metabolism: It aids in the metabolism of phenylalanine and other aromatic amino acids, which is critical for neurotransmitter synthesis .

- Potential Biomarker: Elevated levels of primapterin may indicate metabolic disorders such as atypical phenylketonuria .

The synthesis of primapterin can be achieved through various methods, including:

- Natural Extraction: Primapterin has been isolated from human urine and liver tissues, albeit in low concentrations .

- Chemical Synthesis: Recent studies have proposed regiospecific synthesis methods that allow for the production of primapterin and its derivatives through controlled reactions involving precursor compounds .

Primapterin has potential applications in several fields:

- Clinical Diagnostics: As a marker for metabolic disorders such as phenylketonuria, it could aid in early diagnosis and management .

- Biochemical Research: Its role in enzymatic reactions makes it valuable for studying metabolic pathways and developing therapeutic strategies for related disorders.

Research on primapterin's interactions primarily focuses on its role as a cofactor. Studies have shown that:

- Enzymatic Interactions: Primapterin interacts with enzymes like phenylalanine hydroxylase, affecting their activity and stability. Mutations affecting these interactions can lead to metabolic disorders .

- Metabolic Pathway Studies: Understanding how primapterin interacts within metabolic pathways can provide insights into its function and potential therapeutic uses.

Primapterin shares structural and functional similarities with several other pterins. Here are some notable comparisons:

| Compound | Structure | Biological Role | Uniqueness |

|---|---|---|---|

| Tetrahydrobiopterin | 6,7-dimethyltetrahydropterin | Cofactor for aromatic amino acid hydroxylases | Most studied pterin; critical for neurotransmitter synthesis |

| Anapterin | 7-anilino-5,6,7,8-tetrahydropterin | Involved in similar metabolic pathways | Less prevalent; specific to certain conditions |

| 6-Oxo-primapterin | Oxidized form of primapterin | Potential biomarker for metabolic disorders | Indicates oxidative stress or dysfunction |

Primapterin's uniqueness lies in its specific role in atypical phenylketonuria and its distinct structural modifications compared to other pterins .

Systematic IUPAC Nomenclature and Structural Descriptors

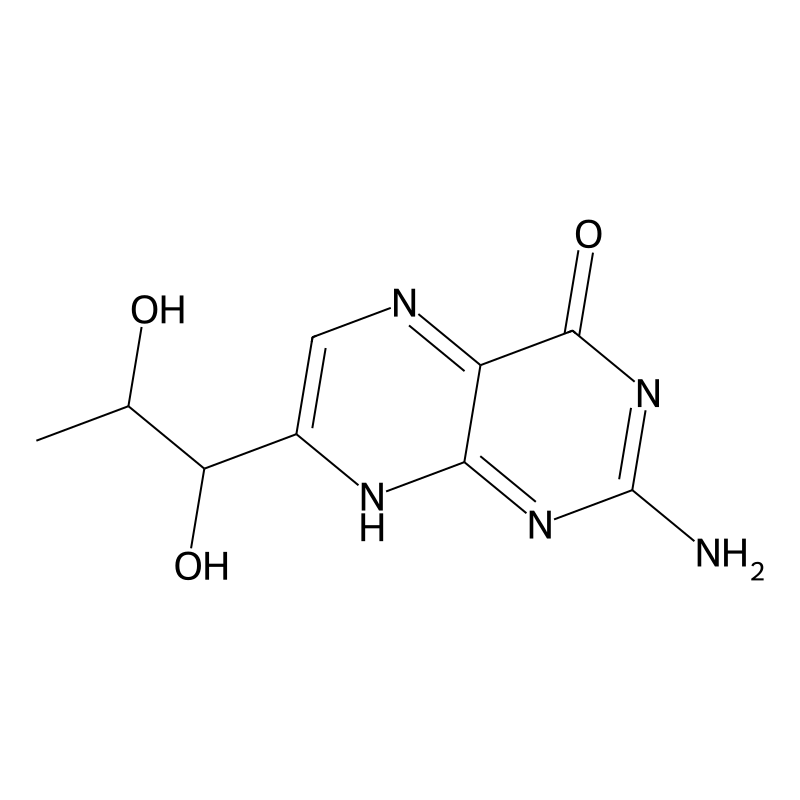

Primapterin is chemically designated as 2-amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one, reflecting its pteridine core with substituents at positions 2, 4, and 7. The molecule consists of a fused pyrimidine-pyrazine ring system with:

- Position 2: An amino (-NH₂) group.

- Position 4: A ketone group (4-oxo).

- Position 7: A 1,2-dihydroxypropyl side chain.

The stereochemistry of the dihydroxypropyl group is critical, with the L-erythro configuration (1R,2S) defining the biologically relevant form, L-Primapterin.

| Structural Feature | Description |

|---|---|

| Core structure | Pteridine (pyrimidine-pyrazine fused ring) |

| Position 2 substituent | Amino group |

| Position 4 substituent | Ketone group |

| Position 7 substituent | 1,2-Dihydroxypropyl chain (chiral center) |

Synonyms and Historical Terminology Evolution

Primapterin has been referred to by multiple names, reflecting its discovery and functional roles:

- 7-Isobiopterin: Highlights structural similarity to biopterin, differing only in the side-chain position.

- L-Erythro-7-isobiopterin: Emphasizes its stereochemical configuration.

- Primapterin: The preferred IUPAC name, derived from its primary structural features.

Historical terminology aligns with advancements in pterin chemistry, particularly in distinguishing isomeric forms and metabolic pathways.

Registry Identifiers and Cross-Database Consistency

Primapterin is cataloged across major chemical databases with standardized identifiers:

| Registry | Identifier | Details |

|---|---|---|

| CAS | 2582-88-9 | Refers to the non-stereochemically defined form |

| PubChem CID | 135764911 | Primapterin (generic) |

| ChEBI | CHEBI:74689 | Bioinformatics reference for biological systems |

| CAS (L-Primapterin) | 2636-52-4 | Stereochemically defined form |

| PubChem CID (L-Primapterin) | 135764925 | L-Primapterin (stereospecific) |

These identifiers ensure consistency in biochemical, pharmacological, and analytical literature.

Endogenous Production Mechanisms in Mammalian Systems

Primapterin (7-biopterin), systematically named 2-amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one [1], represents a unique metabolite within the tetrahydrobiopterin biosynthetic and regeneration pathway in mammalian systems. The endogenous production of primapterin occurs through specific enzymatic and non-enzymatic processes that are fundamentally linked to the metabolism of tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases [2] [3].

The primary biosynthetic pathway leading to primapterin formation begins with the de novo synthesis of tetrahydrobiopterin. This pathway initiates with guanosine triphosphate (GTP) as the precursor molecule, which undergoes conversion through three sequential enzymatic steps [4]. GTP cyclohydrolase I (GTPCH) catalyzes the rate-limiting first step, converting GTP to 7,8-dihydroneopterin triphosphate in a zinc-dependent reaction [3]. Subsequently, 6-pyruvoyl-tetrahydropterin synthase (PTPS) transforms the intermediate to 6-pyruvoyl-tetrahydropterin in a magnesium and zinc-dependent reaction. Finally, sepiapterin reductase (SR) completes the biosynthesis by reducing 6-pyruvoyl-tetrahydropterin to tetrahydrobiopterin in an NADPH-dependent reaction [3].

The regeneration pathway of tetrahydrobiopterin represents the critical juncture where primapterin formation occurs. During the hydroxylation reactions catalyzed by phenylalanine hydroxylase, tyrosine hydroxylase, or tryptophan hydroxylase, tetrahydrobiopterin is oxidized to pterin-4α-carbinolamine [5]. Under normal physiological conditions, pterin-4α-carbinolamine dehydratase (PCD) efficiently converts this intermediate to quinonoid-dihydrobiopterin, which is subsequently regenerated back to tetrahydrobiopterin by dihydropteridine reductase (DHPR) in an NADH-dependent reaction [5].

However, in cases of PCD deficiency or reduced enzymatic activity, the pterin-4α-carbinolamine intermediate undergoes non-enzymatic rearrangement to form dihydroprimapterin, which subsequently yields primapterin upon oxidation [6] [7]. This alternative pathway represents a metabolic "leak" from the normal tetrahydrobiopterin regeneration cycle, resulting in the characteristic excretion of substantial amounts of primapterin in affected individuals [6].

The enzymatic regulation of primapterin production is closely tied to the overall control of tetrahydrobiopterin metabolism. GTPCH, as the rate-limiting enzyme, is subject to multiple regulatory mechanisms including cytokine induction, feedback inhibition by tetrahydrobiopterin, and stimulation by phenylalanine through the GTP cyclohydrolase I feedback regulatory protein [3]. Additionally, the expression of key enzymes in the pathway can be modulated by inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha, which significantly upregulate GTPCH expression [8].

Catabolic Transformation Pathways and Byproduct Formation

The catabolic metabolism of primapterin and related pterins involves multiple transformation pathways that generate various oxidized and reduced metabolites. The oxidative degradation of primapterin follows patterns similar to other unconjugated pterins, involving both enzymatic and non-enzymatic processes that are highly sensitive to oxygen, light, and pH conditions [9].

Peroxidase-catalyzed degradation represents a significant catabolic pathway for primapterin and related tetrahydropterins. Peroxidase enzymes (EC 1.11.1.7) catalyze the aerobic degradation of reduced pterins at physiological pH, producing quinonoid dihydropterins that readily undergo side-chain cleavage [10]. The aerobic degradation of tetrahydrobiopterin by peroxidase generates quinonoid 7,8-dihydro(6H)biopterin, which subsequently loses the side chain to yield 7,8-dihydro(3H)pterin [10]. This dihydropterin exists in equilibrium with trace amounts of 6-hydroxy-5,6,7,8-tetrahydropterin (covalent hydrate), which undergoes irreversible oxidation to quinonoid 6-hydroxy-7,8-dihydro(6H)pterin, ultimately rearranging to 7,8-dihydroxanthopterin [10].

The spontaneous oxidation of primapterin in biological fluids leads to the formation of multiple degradation products. Under physiological conditions, reduced pterins are extremely sensitive to oxygen and undergo rapid autoxidation [9]. The oxidation process generates biopterin as the fully oxidized end product, along with various intermediate oxidation states including dihydropterins [5]. The rate of aerobic degradation varies significantly between stereoisomers, with natural (6R)-primapterin degrading several times slower than the unnatural (6S) isomer [10].

Metabolic byproduct formation during primapterin catabolism includes several clinically significant compounds. Anapterin (D-erythro-7-iso-neopterin) represents another 7-substituted pterin identified alongside primapterin in patients with hyperphenylalaninemia [11]. The metabolic origin of anapterin remains incompletely understood, though it appears to arise through alternative degradation pathways of tetrahydrobiopterin intermediates [11]. 6-Oxo-primapterin (L-erythro-6-oxo-7-iso-biopterin) has been detected specifically in certain patients, representing an oxidized form of primapterin that may indicate specific enzymatic modifications [11].

The urinary excretion of primapterin and its metabolites provides important diagnostic information. In normal individuals, primapterin and anapterin are present in very low concentrations in urine, as well as in liver tissue of both humans and mice [11]. However, in patients with PCD deficiency, substantial amounts of primapterin are excreted, often accompanied by elevated levels of other 7-substituted pterins [6] [7]. The excretion pattern reflects the severity of the enzymatic deficiency and the extent of the metabolic rerouting through alternative catabolic pathways.

Enzymatic degradation pathways also contribute to primapterin catabolism through the action of pteridine reductases and other enzymes involved in pterin salvage. Pteridine reductase enzymes can catalyze the NADPH-dependent reduction of oxidized pterins back to active tetrahydro-forms, representing a potential salvage mechanism for primapterin-derived metabolites [12]. Additionally, dihydrofolate reductase can participate in the reduction of certain dihydropterins, providing an alternative pathway for metabolite processing [3].

Interspecies Variation in Metabolic Processing

Significant interspecies variations exist in the metabolic processing of primapterin and related pterins, reflecting evolutionary adaptations and species-specific differences in enzyme expression, regulation, and metabolic priorities. These variations have important implications for the use of animal models in studying primapterin metabolism and related diseases.

Rodent models exhibit substantial differences from human primapterin metabolism, despite sharing the basic enzymatic machinery for tetrahydrobiopterin biosynthesis and regeneration. In mouse systems, the expression levels and regulation of key enzymes differ significantly from humans [13]. Laboratory studies have shown that mice can produce tetrahydrobiopterin through heterologous expression systems, but the native regulatory mechanisms and flux through the primapterin-forming pathways differ substantially from human patterns [13]. Notably, mouse models of PCD deficiency may not fully recapitulate the human phenotype, as the relative activities of alternative pathways and the kinetics of pterin-4α-carbinolamine rearrangement show species-specific characteristics.

Rat models demonstrate closer similarity to human primapterin metabolism in certain aspects, making them preferred models for specific metabolic studies [14]. Sepiapterin reductase-deficient rats have been developed as models for human BH4 biosynthesis disorders, providing insights into the consequences of disrupted tetrahydrobiopterin metabolism [14]. However, even in rats, the quantitative aspects of primapterin formation and excretion may not directly translate to human conditions due to differences in enzyme kinetics, tissue distribution, and metabolic flux rates.

Evolutionary considerations reveal that primapterin metabolism has undergone species-specific modifications during mammalian evolution. Studies of PD-1 evolution in rodents suggest that functional attenuation of certain metabolic pathways occurred specifically in the rodent lineage [15]. Similarly, pterin metabolism may have undergone lineage-specific adaptations that affect the efficiency of tetrahydrobiopterin regeneration and the propensity for primapterin formation. The relaxation of selection pressure observed in rodent evolution could have led to subtle but significant differences in the efficiency of PCD-mediated dehydration and the alternative pathways leading to primapterin formation.

Tissue-specific variations in primapterin metabolism also show interspecies differences. Human tissues demonstrate specific patterns of pterin distribution and metabolism that may not be fully replicated in animal models [2]. The relative expression levels of GTPCH, PTPS, SR, PCD, and DHPR vary between species and tissues, affecting the overall flux through primapterin-forming pathways [3]. Additionally, the response to cytokine stimulation and the regulation of enzyme expression under inflammatory conditions show species-specific characteristics that influence primapterin production.

Metabolic scaling effects contribute to interspecies differences in primapterin processing. The relationship between body size, metabolic rate, and pterin turnover varies across mammalian species [16]. Smaller mammals typically have higher mass-specific metabolic rates, which may affect the kinetics of tetrahydrobiopterin cycling and the accumulation of intermediates leading to primapterin formation. These scaling relationships must be considered when extrapolating findings from animal models to human physiology.

Pharmacokinetic differences in primapterin handling also show interspecies variation. The absorption, distribution, metabolism, and excretion of primapterin and related pterins differ between species due to variations in transporter expression, enzyme activity, and clearance mechanisms [17]. Studies in various mammalian species have revealed significant differences in the expression of hepatobiliary transporters and metabolizing enzymes that could affect primapterin disposition [17].

Comparative studies across multiple species have revealed that while the basic biochemical pathways for tetrahydrobiopterin metabolism are conserved, the quantitative aspects and regulatory mechanisms show substantial variation. These differences highlight the importance of careful model selection and the need for species-specific validation when studying primapterin metabolism and related disorders. The development of humanized animal models may provide better platforms for understanding human-specific aspects of primapterin metabolism and for testing therapeutic interventions targeting these pathways [18].

| Enzyme/Factor | Role in Primapterin Metabolism | Deficiency Phenotype |

|---|---|---|

| GTP Cyclohydrolase I (GTPCH) | Rate-limiting enzyme in BH4 biosynthesis; deficiency leads to decreased neopterin and biopterin [3] | Decreased neopterin and biopterin; severe BH4 deficiency [19] |

| Phenylalanine Hydroxylase (PAH) | Converts phenylalanine to tyrosine using BH4 cofactor; generates pterin-4α-carbinolamine [5] | Hyperphenylalaninemia; increased phenylalanine levels [20] |

| Pterin-4α-Carbinolamine Dehydratase (PCD) | Converts pterin-4α-carbinolamine to quinonoid-dihydrobiopterin; deficiency leads to primapterin excretion [6] | Primapterinuria; excretion of 7-biopterin (primapterin) [7] |

| Dihydropteridine Reductase (DHPR) | Regenerates BH4 from quinonoid-dihydrobiopterin; deficiency causes accumulation of dihydrobiopterin [21] | Accumulation of dihydrobiopterin; neurological symptoms [19] |

| Sepiapterin Reductase (SR) | Final enzyme in BH4 biosynthesis pathway; converts 6-pyruvoyl-tetrahydropterin to BH4 [3] | Accumulation of sepiapterin; BH4 deficiency [14] |

| 6-Pyruvoyl-Tetrahydropterin Synthase (PTPS) | Second enzyme in BH4 biosynthesis; converts dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin [19] | Most common pterin defect; elevated neopterin, reduced biopterin [19] |

| Metabolite | Chemical Formula | Formation Pathway | Clinical Significance |

|---|---|---|---|

| Primapterin (7-Biopterin) | C9H11N5O3 [1] | Non-enzymatic rearrangement from pterin-4α-carbinolamine in PCD deficiency [6] | Diagnostic marker for PCD deficiency; excreted in substantial amounts [7] |

| Anapterin (D-erythro-7-iso-neopterin) | C9H11N5O3 [11] | Alternative degradation pathway; metabolic origin unclear [11] | Present in low concentrations in normal human urine and liver [11] |

| 6-Oxo-Primapterin | C9H11N5O4 [11] | Oxidized form of primapterin; found only in specific patients [11] | Detected only in specific hyperphenylalaninemia patients [11] |

| Dihydroprimapterin | C9H13N5O3 | Intermediate in primapterin formation pathway [5] | Accumulates in PCD deficiency conditions [5] |

| Pterin-4α-Carbinolamine | C9H13N5O4 | Direct product of aromatic amino acid hydroxylase reactions [5] | Central intermediate requiring efficient dehydration [5] |

| Quinonoid-Dihydrobiopterin | C9H11N5O3 | Product of PCD-mediated dehydration of pterin-4α-carbinolamine [5] | Substrate for DHPR in BH4 regeneration cycle [21] |

| Species/Model | Primapterin Detection | BH4 Biosynthesis | Clinical Relevance |

|---|---|---|---|

| Humans | Present in urine and liver; elevated in PCD deficiency [6] [11] | Complete pathway; highly regulated [3] | Direct clinical significance; disease states well-characterized [19] |

| Mouse (Laboratory) | Minimal levels; different pterin profile [11] | Complete pathway; some isoform differences [13] | Model organism; may not fully recapitulate human phenotypes [15] |

| Rat (Laboratory) | Low baseline levels; used in BH4 deficiency models [14] | Complete pathway; commonly used model [14] | Preferred model for some metabolic studies [14] |

| Guinea Pig | Detectable levels; used in metabolic studies [13] | Complete pathway; shares elements with mouse [13] | Limited use as disease model |

| E. coli | No endogenous production; engineered systems only [13] | No native pathway; can be engineered [22] | Biotechnology applications only [22] |

| S. cerevisiae | No native BH4 pathway; requires heterologous expression [13] | Lacks PTPS and SR; requires supplementation [13] | Biotechnology and pathway engineering [13] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Opladen T, Hoffmann GF, Blau N. An international survey of patients with tetrahydrobiopterin deficiencies presenting with hyperphenylalaninaemia. J Inherit Metab Dis. 2012 Nov;35(6):963-73. doi: 10.1007/s10545-012-9506-x. Epub 2012 Jun 23. PubMed PMID: 22729819.

3: Pey AL, Martinez A, Charubala R, Maitland DJ, Teigen K, Calvo A, Pfleiderer W, Wood JM, Schallreuter KU. Specific interaction of the diastereomers 7(R)- and 7(S)-tetrahydrobiopterin with phenylalanine hydroxylase: implications for understanding primapterinuria and vitiligo. FASEB J. 2006 Oct;20(12):2130-2. Epub 2006 Aug 25. PubMed PMID: 16935936.

4: Ayling JE, Bailey SW, Boerth SR, Giugliani R, Braegger CP, Thöny B, Blau N. Hyperphenylalaninemia and 7-pterin excretion associated with mutations in 4a-hydroxy-tetrahydrobiopterin dehydratase/DCoH: analysis of enzyme activity in intestinal biopsies. Mol Genet Metab. 2000 Jul;70(3):179-88. PubMed PMID: 10924272.

5: Thöny B, Neuheiser F, Kierat L, Rolland MO, Guibaud P, Schlüter T, Germann R, Heidenreich RA, Duran M, de Klerk JB, Ayling JE, Blau N. Mutations in the pterin-4alpha-carbinolamine dehydratase (PCBD) gene cause a benign form of hyperphenylalaninemia. Hum Genet. 1998 Aug;103(2):162-7. PubMed PMID: 9760199.

6: Thöny B, Neuheiser F, Kierat L, Blaskovics M, Arn PH, Ferreira P, Rebrin I, Ayling J, Blau N. Hyperphenylalaninemia with high levels of 7-biopterin is associated with mutations in the PCBD gene encoding the bifunctional protein pterin-4a-carbinolamine dehydratase and transcriptional coactivator (DCoH). Am J Hum Genet. 1998 Jun;62(6):1302-11. PubMed PMID: 9585615; PubMed Central PMCID: PMC1377166.

7: Blau N, Kierat L, Matasovic A, Leimbacher W, Heizmann CW, Guardamagna O, Ponzone A. Antenatal diagnosis of tetrahydrobiopterin deficiency by quantification of pterins in amniotic fluid and enzyme activity in fetal and extrafetal tissue. Clin Chim Acta. 1994 May;226(2):159-69. PubMed PMID: 7923811.

8: Blau N, Kierat L, Curtius HC, Blaskovics M, Giudici T. Hyperphenylalaninaemia presumably due to carbinolamine dehydratase deficiency: loading tests with pterin derivatives. J Inherit Metab Dis. 1992;15(3):409-12. PubMed PMID: 1405481.

9: Curtius HC, Adler C, Heizmann C, Blau N, Rebrin I, Ghisla S. 7-substituted pterins: formation and occurrence. J Nutr Sci Vitaminol (Tokyo). 1992;Spec No:501-4. PubMed PMID: 1297797.

10: Katoh S, Sueoka T, Matsuura S, Sugimoto T. Biopterin and neopterin in human saliva. Life Sci. 1989;45(26):2561-8. PubMed PMID: 2615555.

11: Blau N, Curtius HC, Kuster T, Matasovic A, Schoedon G, Dhondt JL, Guibaud P, Giudici T, Blaskovics M. Primapterinuria: a new variant of atypical phenylketonuria. J Inherit Metab Dis. 1989;12 Suppl 2:335-8. PubMed PMID: 2512438.

12: Blau N, Dhondt JL, Guibaud P, Kuster T, Curtius HC. New variant of hyperphenylalaninaemia with excretion of 7-substituted pterins. Eur J Pediatr. 1988 Nov;148(2):176. PubMed PMID: 3234449.

13: Curtius HC, Kuster T, Matasovic A, Blau N, Dhondt JL. Primapterin, anapterin, and 6-oxo-primapterin, three new 7-substituted pterins identified in a patient with hyperphenylalaninemia. Biochem Biophys Res Commun. 1988 Jun 16;153(2):715-21. PubMed PMID: 3382399.

14: REMBOLD H, METZGER H. [Purification of biopterin and 7-biopterin]. Hoppe Seylers Z Physiol Chem. 1962 Nov 15;329:291-2. German. PubMed PMID: 13981581.